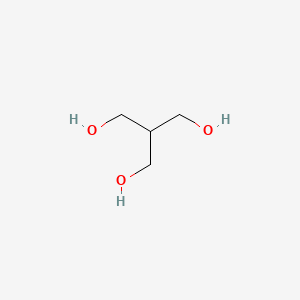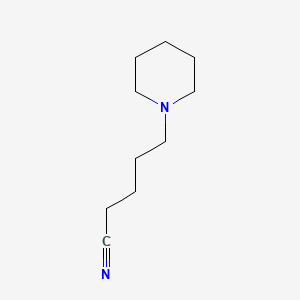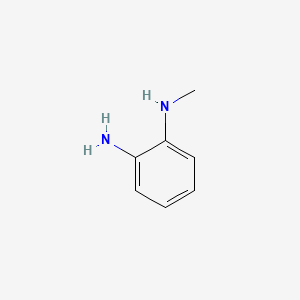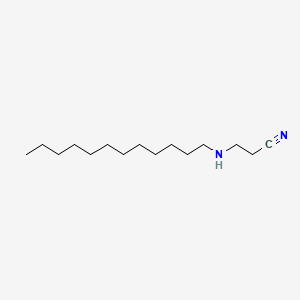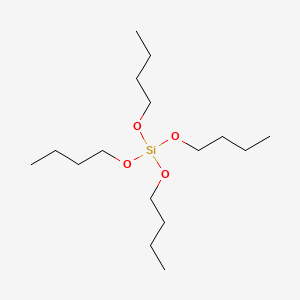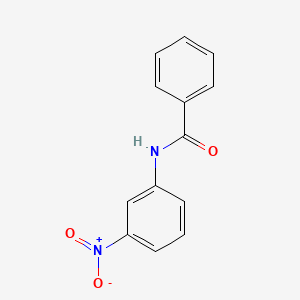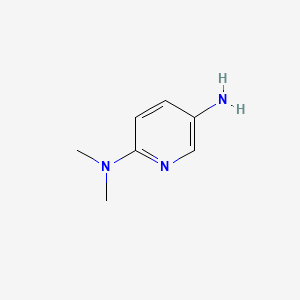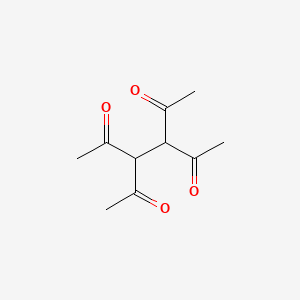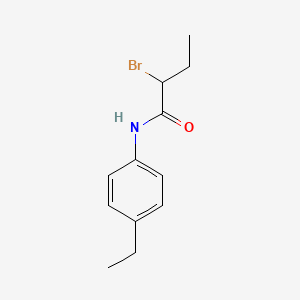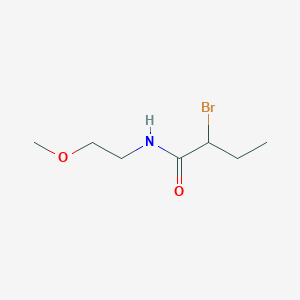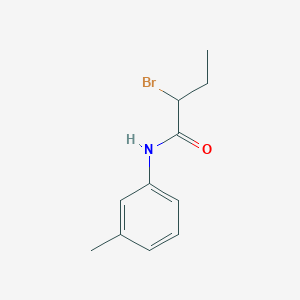![molecular formula C8H17N3O2 B1294029 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide CAS No. 90228-11-8](/img/structure/B1294029.png)
2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide
Descripción general
Descripción
“2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide” is a compound with a molecular weight of 187.24 . It is widely used in biological and biochemical research .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H17N3O2/c9-8 (13)7-11-3-1-10 (2-4-11)5-6-12/h12H,1-7H2, (H2,9,13) . Further structural analysis can be found in various studies . It has a storage temperature of room temperature . The compound has a density of 1.44 g/cm3 (1013 hPa, 20 °C), a melting point of 210 - 215 °C, and a solubility of 703.6 g/l .
Aplicaciones Científicas De Investigación
Biological Research
HEPES is one of the best general-purpose buffers for biological research . It’s excellent for tissue culture, oxidative phosphorylation, protein synthesis with cell-free bacterial systems, photophosphorylation, and CO2 fixation . The buffer is prepared by adjusting the pH to the desired level (usually around 7.4 for biological applications) using a strong acid or base .
Transmission Electron Microscopy (TEM)
HEPES is a suitable buffer for TEM studies as it does not affect metal substrates . In these studies, biological samples are typically fixed, dehydrated, and embedded in a resin before being sectioned and viewed under the microscope .
Studies with Metal Ions
HEPES buffer finds application in most studies with metal ions . It can be used as a substitute for Tris and phosphate in studies with metal ions .
Plant Studies
HEPES is used as a grinding buffer in plant studies . The buffer helps maintain the pH and provides a stable environment for enzymes during the grinding process .
Gel Electrophoresis
HEPES is used as a running buffer in gel electrophoresis . It maintains a consistent pH and ion concentration, which is crucial for the migration of DNA or proteins in the gel .
Protein Extraction
HEPES is used as an extraction buffer to prevent damage of proteins in red blood cells . The buffer helps maintain the pH and ionic strength, preserving the structure and function of the proteins during extraction .
Fluorimetric and Visual Detection of Al3+
HEPES has been used in the development of a novel ratiometric sensor for fluorimetric and smartphone-assisted visual detection of Al3+ in environmental water . The sensor is based on the target-regulated formation of Eu metal–organic frameworks (Eu MOFs). By employing HEPES, Eu3+ and tetracycline (TC) as raw materials, Eu MOFs with red emission were facilely synthesized through the coordination of Eu3+ with HEPES and TC .
Electroporation Studies
HEPES is used as a buffer in electroporation studies . Electroporation is a method used in molecular biology to increase the permeability of the cell membrane. It is used to introduce substances like drugs or DNA into a cell .
Bradford or Bicinchoninic Acid (BCA) Assays
HEPES is used in Bradford or bicinchoninic acid (BCA) assays . These are colorimetric assays used to measure the total protein concentration. HEPES helps maintain the pH and ionic strength, preserving the structure and function of the proteins during the assay .
Cell Culture
HEPES-buffered saline can be used to maintain physiological pH in a solution; it is frequently used for protein isolation and other molecular applications . It is useful for cell culture, as HEPES maintains pH even in the presence of carbon dioxide .
Molecular Biology
HEPES is used in various molecular biology applications . It helps maintain the pH and provides a stable environment for enzymes during various molecular biology procedures .
Bioactive Phenothiazine Derivatives
HEPES has been used in the synthesis and evaluation of bioactive phenothiazine derivatives . These derivatives have widespread applications including neuroleptic action, antiproliferative effect, inhibition of P-glycoprotein transport function, urinary antiseptic, antihelminthic, and insecticide .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c9-8(13)7-11-3-1-10(2-4-11)5-6-12/h12H,1-7H2,(H2,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEUKFXLIICKDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649433 | |
| Record name | 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide | |
CAS RN |
90228-11-8 | |
| Record name | 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



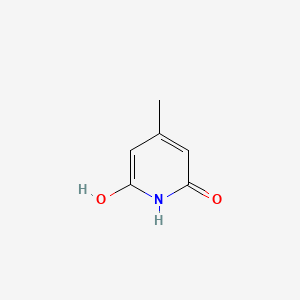
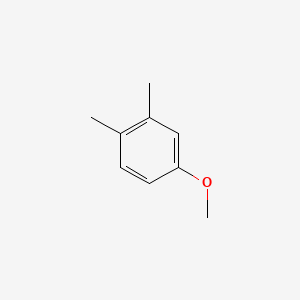
![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)
